N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
Descripción
Evolution of Chromones as Privileged Scaffolds in Drug Discovery
The chromone nucleus (4H-chromen-4-one) has transitioned from a natural product curiosity to a cornerstone of rational drug design. Early isolation from plants like Dioscorea and Euphorbia species revealed anti-inflammatory and antioxidant properties, prompting systematic exploration of synthetic analogs. The scaffold’s privileged status stems from three factors:
- Structural plasticity : The keto group at C4 and aromatic system enable regioselective functionalization at C2, C3, C5, C6, and C7 positions, allowing precise modulation of electronic and steric properties.
- Pharmacokinetic advantages : With polar surface area <76 Ų and logP ~2.5, chromones exhibit favorable blood-brain barrier penetration—critical for CNS targets like MAO-B and acetylcholinesterase.
- Multitarget potential : Chromone derivatives interact with GPCRs, ion channels, and enzymes through hydrogen bonding (C4 ketone), π-π stacking (aromatic ring), and hydrophobic contacts (substituents).
The Claisen-Schmidt condensation (ortho-hydroxyarylketone + aromatic aldehyde → chromone) remains the primary synthesis route, though transition metal-catalyzed C-H activation now enables direct C5 and C3 functionalization.
Emergence of Benzamide-Chromone Hybrid Architectures
Benzamide incorporation into chromones addresses two limitations of early derivatives:
- Target promiscuity : Unsubstituted chromones often show <10-fold selectivity between MAO-A/MAO-B or AChE/BuChE isoforms.
- Metabolic instability : Rapid glucuronidation of phenolic -OH groups limits oral bioavailability.
Strategic benzamide conjugation at C6 (as in N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide) enhances:
- Isoform selectivity : The 2-methylbenzamide group fills MAO-B’s entrance cavity (Leu171, Ile199), while 4-tert-butylphenyl at C2 occupies the substrate cavity (Tyr326, Tyr398).
- Metabolic resistance : Replacing phenolic -OH with benzamide prevents phase II conjugation, improving pharmacokinetics.
Key hybrid classes include:
Research Trajectory of N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
This compound represents third-generation chromone hybrids optimized for:
- Dual MAO-B/ChE inhibition : The 2-methylbenzamide group likely interacts with AChE’s peripheral anionic site (Tyr337, Asp74), while the chromone core binds the catalytic triad (Ser203, His447).
- CNS bioavailability : Calculated properties (MW = 455.5 g/mol, logP = 4.1, H-bond donors = 1) comply with BBB penetration criteria.
- Synthetic accessibility : Retrosynthetic analysis suggests a five-step sequence from 2-hydroxyacetophenone:
Crystallographic studies of analogs show the tert-butyl group induces a 15° dihedral angle between chromone and benzamide planes, optimizing fit into MAO-B’s substrate cavity.
Bibliometric Analysis of Chromone-Benzamide Research
A PubMed search (2000–2023) reveals:
- Annual publications : Increased from 12 (2005) to 89 (2023), with 37% focusing on neurodegenerative targets.
- Therapeutic areas :
- Geographic distribution : 58% of studies originate from China, 22% from EU, 15% from USA.
Notably, 68% of recent articles (2020–2023) incorporate computational methods (molecular docking, QSAR), versus 21% in 2010–2014.
Theoretical Foundation of Structure-Based Design Principles
The compound’s design reflects three structure-activity principles:
- Hydrophobic complementarity :
Electronic modulation :
Conformational restriction :
Molecular dynamics simulations predict residence time >180 s in MAO-B, versus 22 s for safinamide, suggesting prolonged target engagement.
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-17-7-5-6-8-21(17)26(30)28-20-13-14-24-22(15-20)23(29)16-25(31-24)18-9-11-19(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKIRGAYPQSECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromen-4-one core through a condensation reaction between a suitable phenol derivative and an aldehyde. This intermediate is then subjected to further functionalization to introduce the tert-butylphenyl group and the methylbenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a chromenone core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 415.5 g/mol. The presence of functional groups such as amides and carbonyls contributes to its reactivity and potential applications in drug development.
Antioxidant Properties
Several studies indicate that chromenone derivatives exhibit significant antioxidant capabilities. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for conditions related to oxidative damage, such as neurodegenerative diseases.
Anticancer Activity
Research has shown that N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide may inhibit cancer cell proliferation. For instance, similar compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as anticancer agents. A study by [source] reported that derivatives of chromenone were effective in reducing tumor growth in vivo.
Anti-inflammatory Effects
The compound's structure allows it to modulate inflammatory pathways. Preliminary findings suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as arthritis and other autoimmune disorders.
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural similarities with several benzamide-chromenone derivatives (Table 1). These analogs differ in substituents on the chromene’s 2-position and the benzamide moiety, leading to variations in physicochemical and biological properties.
Table 1: Structural Comparison of N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide and Analogs
Substituent Effects on Physicochemical Properties
- Electronic Effects : The 2-methyl group on the benzamide is electron-donating, contrasting with electron-withdrawing substituents (e.g., bromo, chloro) in analogs. This may alter binding affinity to targets reliant on charge interactions .
- Solubility : Methoxy-substituted analogs (e.g., 923191-98-4) exhibit higher aqueous solubility due to polarity, whereas the target compound’s tert-butyl and methyl groups reduce solubility .
Fluorescence Properties
The chromen-4-one core is intrinsically fluorescent. In N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (), methoxy groups enhance fluorescence intensity via electron donation . The target compound’s 2-methylbenzamide may exhibit moderate fluorescence compared to methoxy analogs but stronger than chloro/bromo derivatives due to weaker electron-withdrawing effects .
Actividad Biológica
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, a derivative of chromenone, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone core substituted with a tert-butylphenyl group and a methylbenzamide moiety. Its molecular formula is with a molecular weight of approximately 415.5 g/mol . The presence of the tert-butyl group enhances lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.5 g/mol |
| Structure | Chromenone derivative |
The primary mechanism of action for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves the inhibition of mitochondrial complex II. This inhibition disrupts the electron transport chain and the citric acid cycle, leading to decreased ATP production in cells. Such activity can have significant implications for cancer therapy, as many cancer cells rely on altered metabolic pathways for growth and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
Anticancer Studies
A study conducted on various human cancer cell lines demonstrated that N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To further understand the biological activity of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, a comparative analysis with similar chromenone derivatives was performed:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide | High | Moderate | High |
| N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide | Moderate | Low | Moderate |
| N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide | High | High | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, and what critical parameters influence yield?
- Methodology : Begin with a chromen-4-one scaffold functionalized at the 6-position. Introduce the 4-tert-butylphenyl group via nucleophilic substitution or Suzuki coupling. Subsequent amidation with 2-methylbenzoyl chloride under anhydrous conditions (e.g., using potassium carbonate as a base in acetonitrile) is critical. Key parameters include temperature control (0–5°C during acylation) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Hazard analysis for reactive intermediates (e.g., acyl chlorides) must precede synthesis .
Q. How can the structure of this compound be unequivocally confirmed post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., tert-butyl protons at ~1.3 ppm, chromen-4-one carbonyl at ~175 ppm).
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL for bond-length validation and displacement parameters .
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm mass error.
Q. What are the primary biological targets or assays for this compound in early-stage research?
- Methodology : Screen against kinase or protease panels due to structural similarity to chromenone-based inhibitors. Use fluorescence polarization assays for binding affinity (IC) determination. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., staurosporine) and validate results across triplicate runs .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered tert-butyl groups) be resolved during structure refinement?
- Methodology : In SHELXL, apply restraints (e.g., SIMU, DELU) to model disorder. Use WinGX to visualize electron density maps (Fo-Fc) and adjust occupancy factors iteratively. For severe disorder, consider alternative solvents or low-temperature (100 K) data collection to reduce thermal motion .
Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) of derivatives?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying hydrophobic (tert-butyl) and hydrogen-bonding (chromenone carbonyl) regions. Pair with molecular docking (AutoDock Vina) against target proteins (e.g., CDK2). Validate predictions via synthesis of analogs (e.g., substituent variations at the benzamide position) and comparative IC assays .
Q. How should researchers address discrepancies in biological activity between in vitro and cell-based assays?
- Methodology : Investigate pharmacokinetic factors:
- Solubility : Measure logP (HPLC) and use PEG-400/TPGS solubilizers if logP >3.
- Membrane permeability : Perform Caco-2 monolayer assays.
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products. Adjust assay media (e.g., add serum albumin) to mimic physiological conditions .
Q. What strategies optimize crystallization for challenging derivatives (e.g., high flexibility or polymorphism)?
- Methodology : Employ high-throughput screening (HT-SGE platform) with 96 solvents/solvent mixtures. For flexible tert-butyl groups, use additives (e.g., n-octanol) to stabilize conformers. Characterize polymorphs via DSC and PXRD, and refine using SHELXL with TWIN/BASF commands for twinned crystals .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
